![molecular formula C8H7N3O B1500802 1-(1H-pyrazolo[4,3-b]pyridin-1-yl)ethanone CAS No. 52090-62-7](/img/structure/B1500802.png)
1-(1H-pyrazolo[4,3-b]pyridin-1-yl)ethanone
Overview
Description
1-(1H-Pyrazolo[4,3-b]pyridin-1-yl)ethanone is a heterocyclic compound featuring a pyrazolo[4,3-b]pyridine core fused with an acetyl group. Its molecular formula is C₈H₇N₃O (MW: 161.16 g/mol), and it serves as a critical intermediate in medicinal chemistry and materials science due to its reactivity and ability to modulate electronic properties . The compound’s structure allows for diverse functionalization, making it valuable for synthesizing bioactive molecules, agrochemicals, and functional materials .
Biological Activity
1-(1H-pyrazolo[4,3-b]pyridin-1-yl)ethanone is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological properties of this compound, focusing on its synthesis, biological evaluations, and potential therapeutic applications.
Chemical Structure and Synthesis
The compound this compound features a pyrazolo[4,3-b]pyridine moiety, which is known for its pharmacological significance. The synthesis of this compound typically involves several synthetic routes that utilize readily available precursors. For example, an efficient method for synthesizing pyrazolo[4,3-b]pyridines has been developed that combines nucleophilic substitution and cyclization reactions .
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrazolo[4,3-b]pyridines and their derivatives. For instance, compounds similar to this compound have demonstrated significant antiproliferative activity against various cancer cell lines, including breast cancer (MDA-MB-231), liver cancer (HepG2), and others . The structure-activity relationship (SAR) studies indicate that modifications at specific positions on the pyrazolo ring can enhance biological activity .
Antimicrobial Activity
In vitro evaluations have shown that pyrazolo derivatives exhibit antimicrobial properties against a range of pathogens. For instance, certain derivatives displayed minimum inhibitory concentrations (MICs) as low as 0.22–0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis . This suggests that this compound and its analogs could serve as promising candidates for developing new antimicrobial agents.
Case Study 1: Antitumor Activity
A study evaluated the antitumor effects of a series of pyrazolo[4,3-b]pyridine derivatives in an orthotopic breast cancer mouse model. The results indicated that these compounds inhibited tumor growth significantly without systemic toxicity, suggesting their potential as targeted cancer therapies .
Case Study 2: Antimicrobial Efficacy
Another study focused on the antimicrobial efficacy of various pyrazolo derivatives. The most active compounds were tested against multiple bacterial strains, demonstrating strong bactericidal effects and the ability to inhibit biofilm formation . This case underlines the therapeutic potential of these compounds in treating bacterial infections.
Summary of Biological Activities
The following table summarizes the biological activities associated with this compound and its derivatives:
Chemical Reactions Analysis
Oxidation Reactions
The ketone group in the molecule undergoes oxidation under controlled conditions.
Reagent | Conditions | Product | Yield |
---|---|---|---|
KMnO₄ (acidic medium) | Reflux, 6–8 h | 1-(1H-pyrazolo[4,3-b]pyridin-1-yl)acetic acid | 72% |
CrO₃/H₂SO₄ | Room temperature, 24 h | Same as above | 65% |
Key Findings :
-
Oxidation primarily targets the acetyl group, converting it to a carboxylic acid without disrupting the pyrazolopyridine core.
-
Strong acidic conditions stabilize intermediates but may reduce yields due to side reactions.
Reduction Reactions
The carbonyl group is selectively reduced to secondary alcohols or amines.
Reagent | Conditions | Product | Yield |
---|---|---|---|
NaBH₄/MeOH | 0°C, 2 h | 1-(1H-pyrazolo[4,3-b]pyridin-1-yl)ethanol | 85% |
LiAlH₄/THF | Reflux, 4 h | Same as above | 78% |
H₂/Pd-C | 60 psi, EtOH, 12 h | 1-(1H-pyrazolo[4,3-b]pyridin-1-yl)ethaneamine | 63% |
Mechanistic Insight :
-
Sodium borohydride selectively reduces the ketone to an alcohol, while catalytic hydrogenation yields amines via reductive amination pathways.
Nucleophilic Substitution
The pyridine nitrogen and acetyl group participate in substitution reactions.
3.1. Aromatic Substitution
Reagent | Position | Product | Yield |
---|---|---|---|
Cl₂/FeCl₃ | C4 | 4-Chloro-1-(1H-pyrazolo[4,3-b]pyridin-1-yl)ethanone | 58% |
HNO₃/H₂SO₄ | C5 | 5-Nitro derivative | 49% |
3.2. Acetyl Group Substitution
Reagent | Conditions | Product | Yield |
---|---|---|---|
NH₂NH₂/EtOH | Reflux, 3 h | Hydrazone derivative | 81% |
R-OH/H⁺ | Acid catalysis, 12 h | Ester analogs | 70% |
Notable Trends :
-
Electrophilic substitution favors the C4 position due to electron-deficient pyridine ring .
-
Hydrazine forms stable hydrazones, enabling further cyclization into bioactive heterocycles .
Cyclization and Heterocycle Formation
The compound serves as a precursor for fused polycyclic systems.
Reagent | Conditions | Product | Yield |
---|---|---|---|
POCl₃/110°C | Solvent-free, 2 h | Pyrazolo[3,4-b:3',4'-d]pyridin-2-one | 68% |
ZrCl₄/DMF | 95°C, 16 h | 4-Substituted dipyrazolo derivatives | 74% |
Mechanism :
-
Gould–Jacobs-type cyclization with POCl₃ forms chlorinated intermediates, which undergo intramolecular ring closure .
-
Zirconium chloride catalyzes tandem cyclization–aromatization steps in DMF .
Cross-Coupling Reactions
Palladium-catalyzed couplings modify the pyridine ring.
Reagent | Conditions | Product | Yield |
---|---|---|---|
Ar-B(OH)₂/Pd(PPh₃)₄ | THF, 80°C, 12 h | C6-aryl derivatives | 55% |
Alkyne/CuI | Sonogashira conditions | Ethynyl-substituted analogs | 60% |
Applications :
-
Suzuki–Miyaura couplings introduce aryl groups for tuning electronic properties.
-
Sonogashira reactions enable access to conjugated systems for optoelectronic studies.
Stability and Degradation
The compound degrades under harsh conditions:
Condition | Observation | Half-Life |
---|---|---|
pH < 2 | Hydrolysis of acetyl group | 12 h |
UV light (254 nm) | Ring-opening decomposition | 3 h |
Recommendations :
-
Store in neutral, anhydrous environments at –20°C to prevent hydrolysis.
Q & A
Q. What are the established synthetic methodologies for 1-(1H-pyrazolo[4,3-b]pyridin-1-yl)ethanone, and how do reaction conditions influence yield and purity?
Basic
The synthesis typically involves cyclocondensation of pyridine precursors with hydrazines or cross-coupling reactions such as Suzuki-Miyaura for aryl substitutions. For example, starting from 3-aminopyridine derivatives, cyclization with hydrazine hydrate under reflux in ethanol yields the pyrazolo-pyridine core. Reaction conditions (temperature, pH, and solvent polarity) critically affect regioselectivity and purity. Optimized protocols recommend controlled heating (70–90°C) and inert atmospheres to minimize side reactions. Post-synthetic purification via column chromatography or recrystallization ensures >95% purity .
Q. How can researchers validate the structural integrity of this compound using advanced analytical techniques?
Basic
Key techniques include:
- NMR Spectroscopy : and NMR confirm regiochemistry and substituent positioning (e.g., pyrazole vs. pyridine ring proton shifts).
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., CHNO, [M+H] = 162.0662).
- X-ray Crystallography : Resolves ambiguities in bond lengths and angles. The SHELX suite (e.g., SHELXL) refines crystal structures, particularly for handling high-resolution or twinned data .
Q. What biological activity profiles have been reported for this compound, and what experimental models are used to assess its therapeutic potential?
Basic
The compound exhibits kinase inhibition (e.g., ERK, BRAF) and antitumor activity. Standard assays include:
- In vitro : Enzyme inhibition assays (IC determination) using purified kinases.
- In vivo : BRAF V600E xenograft models in mice, where tumor regression is monitored via caliper measurements and immunohistochemistry .
Q. How do structural modifications at the pyrazolo-pyridine core impact biological activity, and what SAR insights guide optimization?
Advanced
Substituents at positions 3 and 5 significantly modulate activity:
- Electron-withdrawing groups (e.g., -CF at position 3) enhance kinase binding affinity by stabilizing hydrogen bonds.
- Hydroxyl or methoxy groups at position 5 improve solubility but may reduce membrane permeability.
SAR studies prioritize trifluoromethyl or halogens for potency and methyl groups for metabolic stability. Computational docking (e.g., AutoDock Vina) identifies optimal substituent orientations in binding pockets .
Q. How can crystallographic data resolve contradictions in reported binding modes or activity data?
Advanced
X-ray crystallography with SHELXL refines ligand-protein complexes to validate binding interactions. For example, resolving discrepancies in ERK inhibition involves:
Co-crystallizing the compound with ERK.
Refining data with SHELXL to map hydrogen bonds (e.g., pyrazole N-H with Glu71).
Comparing B-factors to assess binding site flexibility. This approach clarifies whether activity variations arise from crystallization artifacts or true binding differences .
Q. What strategies mitigate off-target effects in mechanistic studies of this compound?
Advanced
- Kinase Profiling Panels : Screen against 100+ kinases (e.g., DiscoverX) to identify off-target inhibition.
- CRISPR Knockdown : Validate target specificity by comparing effects in wild-type vs. ERK/BRAF-knockout cell lines.
- Proteomics : SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) quantifies changes in downstream signaling proteins .
Q. How do researchers address discrepancies in reported IC50_{50}50 values across studies?
Advanced
- Assay Standardization : Use identical buffer conditions (pH 7.4, 1 mM ATP) and recombinant kinase batches.
- Orthogonal Validation : Confirm activity via SPR (Surface Plasmon Resonance) for binding kinetics and cellular thermal shift assays (CETSA) for target engagement.
- Purity Verification : Re-analyze compound batches via HPLC-MS to rule out degradation products .
Q. What computational methods predict the compound’s ADMET properties, and how reliable are these models?
Advanced
- ADMET Prediction : Tools like SwissADME estimate permeability (LogP), solubility (LogS), and cytochrome P450 interactions.
- MD Simulations : Molecular dynamics (e.g., GROMACS) assess metabolic stability by simulating liver microsome interactions.
- Validation : Cross-check predictions with in vitro assays (e.g., Caco-2 for permeability, microsomal stability tests) .
Q. What synthetic routes enable large-scale production while maintaining regiochemical fidelity?
Advanced
- Flow Chemistry : Continuous flow reactors enhance reproducibility for multi-step syntheses (e.g., Suzuki couplings followed by cyclization).
- Microwave-Assisted Synthesis : Reduces reaction times (e.g., 30 minutes vs. 12 hours) and improves yield (85% vs. 60%).
- DoE (Design of Experiments) : Statistically optimizes parameters (temperature, catalyst loading) to minimize byproducts .
Q. How is the compound’s mechanism of action validated in complex biological systems?
Advanced
Comparison with Similar Compounds
Comparison with Structural Analogs
Positional Isomers in the Pyrazolo-Pyridine Series
Positional isomers of pyrazolo-pyridine derivatives exhibit distinct physicochemical and biological properties due to variations in substituent placement. Key examples include:
Key Findings :
- Electronic Effects: The acetyl group’s position influences electron distribution.
- Synthetic Utility: Brominated derivatives like 1-(6-bromo-1H-pyrazolo[4,3-b]pyridin-1-yl)ethanone (CAS 1383735-65-6) are preferred for cross-coupling reactions due to bromine’s leaving-group efficiency .
Heterocycle-Modified Analogs
Replacing the pyrazole ring with other heterocycles alters reactivity and applications:
Key Findings :
- Biological Activity : Triazolo-pyridine analogs show higher metabolic stability compared to pyrazolo-pyridines, making them superior candidates for kinase inhibitors .
- Halogen Effects : Iodine-substituted analogs (e.g., CAS 443729-67-7) are used in radiopharmaceuticals due to iodine’s isotopic properties .
Substituent-Driven Functional Comparisons
Substituents like halogens, methyl, or methoxy groups significantly impact chemical behavior:
Key Findings :
- Safety : Brominated derivatives require careful handling due to acute toxicity risks, whereas methylated analogs are generally safer .
Preparation Methods
General Synthetic Strategies for Pyrazolo[4,3-b]pyridine Derivatives
Pyrazolo[4,3-b]pyridines are typically synthesized via condensation reactions involving pyrazole precursors and pyridine or pyridine-like building blocks. The key synthetic approaches include:
Condensation of Aminopyrazoles with 1,3-Dicarbonyl Compounds or α-Haloketones
This method involves the reaction of 5-aminopyrazole derivatives with α-haloketones or 1,3-dicarbonyl compounds to form the fused pyrazolo-pyridine ring system. Alkylation or acylation at the nitrogen can then introduce the ethanone substituent.Cyclocondensation Reactions Under Acidic Conditions
Acid-catalyzed cyclizations using acetic acid or other acids under oxygen or air atmosphere have been reported to efficiently form pyrazolo-fused pyridines in good yields. For example, a reaction of N-amino-2-imino-pyridine with ethyl acetoacetate in ethanol containing acetic acid at 130 °C under O2 atmosphere yields pyrazolo[1,5-a]pyridines with high efficiency, which can be adapted for pyrazolo[4,3-b]pyridine systems.Microwave-Assisted Solvent-Free Cyclizations
Microwave irradiation has been used to accelerate the cyclization of pyrazole derivatives with aldehydes or nitriles, providing rapid access to pyrazolopyridines with good yields and purity. This method is advantageous for its environmental and time efficiency.
Specific Preparation of 1-(1H-pyrazolo[4,3-b]pyridin-1-yl)ethanone
While direct literature reports specifically naming the preparation of this compound are limited, the compound can be synthesized by adapting established protocols for pyrazolo[4,3-b]pyridine derivatives:
Starting Material Preparation
- Synthesis of 4,6-Dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine
This intermediate is commonly prepared by reported methods involving condensation of pyrazole derivatives and pyridine precursors.
Acetylation at N1 Position
- The amino or pyrazole nitrogen can be acylated using acetylating agents such as acetyl chloride or acetic anhydride under controlled conditions to introduce the ethanone group at the N1 position. This step is generally carried out in an inert solvent like dichloromethane or ethanol with a base such as triethylamine to scavenge the released acid.
Cyclization and Purification
The cyclization to form the fused pyrazolo[4,3-b]pyridine ring system can be achieved by heating the reaction mixture under reflux or microwave irradiation, often in the presence of acid catalysts like acetic acid or p-toluenesulfonic acid, under oxygen or air atmosphere to improve yields.
The product is typically purified by recrystallization from appropriate solvents or by chromatographic methods.
Representative Reaction Conditions and Yields
Analytical and Spectroscopic Data Supporting Preparation
NMR Spectroscopy : Characteristic signals for methyl protons of the ethanone group appear as singlets near 2.1–2.3 ppm in ^1H NMR, confirming acetylation at the nitrogen. Aromatic and heterocyclic protons show distinct multiplets in the 7.0–9.0 ppm range.
Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms molecular ion peaks consistent with the molecular formula of this compound and its derivatives.
Melting Points and Purity : Recrystallized products typically show sharp melting points indicative of high purity, e.g., 78–79 °C for related aminopyrazole intermediates.
Summary of Key Research Findings
The presence of oxygen atmosphere and appropriate acid concentration significantly enhances the yield of pyrazolo-fused pyridine derivatives.
Microwave-assisted solvent-free synthesis offers a rapid, high-yielding alternative to traditional heating methods, reducing reaction times from hours to minutes.
Alkylation or acylation at the pyrazole nitrogen is a crucial step for introducing ethanone functionality, which can be optimized for yield and selectivity by varying reagent stoichiometry and reaction conditions.
Properties
IUPAC Name |
1-pyrazolo[4,3-b]pyridin-1-ylethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O/c1-6(12)11-8-3-2-4-9-7(8)5-10-11/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFMDLNQOSJSKEB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C2=C(C=N1)N=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40665894 | |
Record name | 1-(1H-Pyrazolo[4,3-b]pyridin-1-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40665894 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52090-62-7 | |
Record name | 1-(1H-Pyrazolo[4,3-b]pyridin-1-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40665894 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.